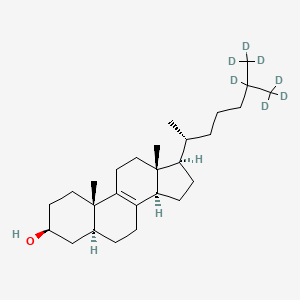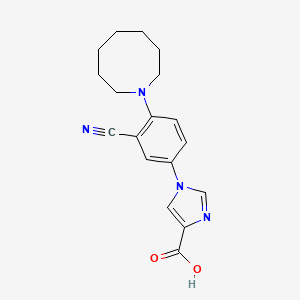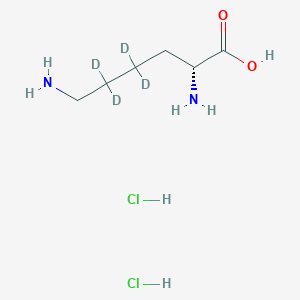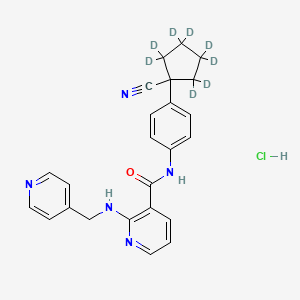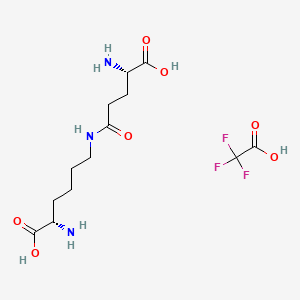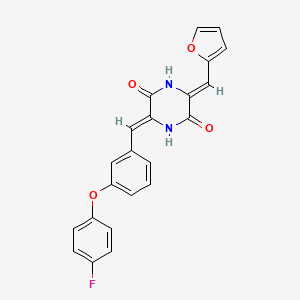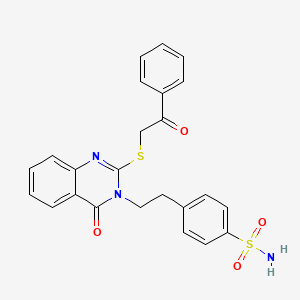
Egfr/her2/cdk9-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr/her2/cdk9-IN-3 is a potent inhibitor targeting epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9. This compound has shown significant antitumor activity by inhibiting these key proteins involved in cell proliferation and survival .
Méthodes De Préparation
The synthesis of Egfr/her2/cdk9-IN-3 involves multiple steps, including the formation of heterocyclic cores and subsequent functionalization to achieve the desired inhibitory activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Egfr/her2/cdk9-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its inhibitory activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and activity.
Substitution: This reaction involves replacing one functional group with another, which can enhance or reduce the compound’s inhibitory effects.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Egfr/her2/cdk9-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9.
Biology: Employed in cell-based assays to investigate the role of these proteins in cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9.
Industry: Utilized in the development of new anticancer drugs and in the study of drug resistance mechanisms.
Mécanisme D'action
Egfr/her2/cdk9-IN-3 exerts its effects by binding to the active sites of epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9, thereby inhibiting their kinase activities. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to reduced tumor growth and increased cancer cell death .
Comparaison Avec Des Composés Similaires
Egfr/her2/cdk9-IN-3 is unique in its ability to simultaneously inhibit epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9, making it a potent anticancer agent. Similar compounds include:
Egfr/her2/cdk9-IN-2: Another inhibitor targeting the same proteins but with different inhibitory potencies.
This compound stands out due to its triple inhibitory activity, providing a broader spectrum of anticancer effects .
Propriétés
Formule moléculaire |
C24H21N3O4S2 |
|---|---|
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
4-[2-(4-oxo-2-phenacylsulfanylquinazolin-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C24H21N3O4S2/c25-33(30,31)19-12-10-17(11-13-19)14-15-27-23(29)20-8-4-5-9-21(20)26-24(27)32-16-22(28)18-6-2-1-3-7-18/h1-13H,14-16H2,(H2,25,30,31) |
Clé InChI |
ZTSOUXIIJZKOEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=C(C=C4)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




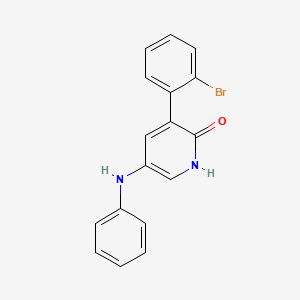
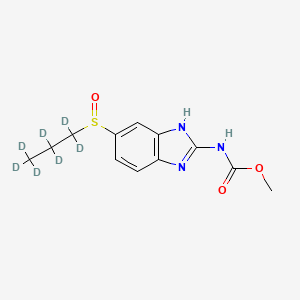

![N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B12413795.png)
![(2S,3R,4S)-3,4-dihydroxy-7-methylidene-2-[(E)-prop-1-enyl]-3,4-dihydro-2H-furo[3,4-b]pyran-5-one](/img/structure/B12413796.png)
